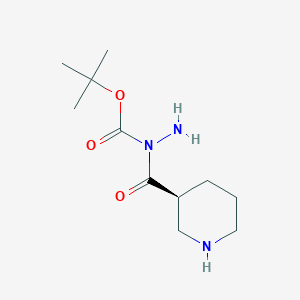![molecular formula C14H16N2O2 B11868867 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 101195-61-3](/img/structure/B11868867.png)
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the reaction of isoquinolinium bromides with nucleophiles. For example, treatment of 10-bromo-1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with selected nucleophiles can yield 5-substituted 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as cyanide and benzyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines and their derivatives. For example, the reaction with cyanide can yield 5-benzyl-1,2,3,5-tetrahydro-1,3-dioxo-2-propylimidazo[1,5-b]isoquinoline-5-carbonitrile .
科学研究应用
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
- 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
- 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides
- Tetrahydro-1,3-dioxo-1H-imidazo[1,5-b]isoquinolinium bromides
Uniqueness
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
101195-61-3 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3 |
InChI 键 |
WDHCNBWDILCMCF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
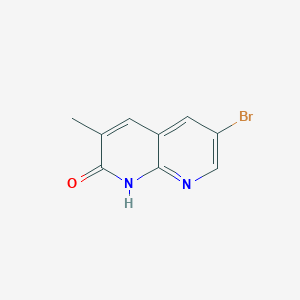


![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
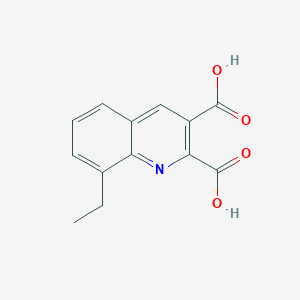

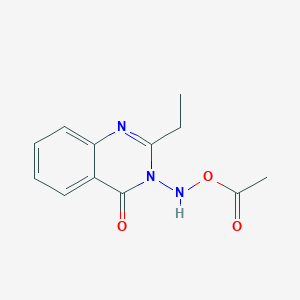


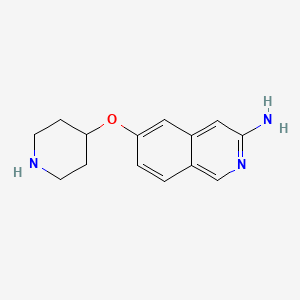

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)
